4-Hydroxyphenylacetic acid is a natural product found in Epichloe typhina, Oenothera glazioviana, and other organisms with data available.
4-Hydroxyphenylacetic acid is a metabolite found in or produced by Saccharomyces cerevisiae.
4-Hydroxyphenylacetic acid
CAS No.: 156-38-7
Cat. No.: VC21339107
Molecular Formula: C8H8O3
Molecular Weight: 152.15 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 156-38-7 |
---|---|
Molecular Formula | C8H8O3 |
Molecular Weight | 152.15 g/mol |
IUPAC Name | 2-(4-hydroxyphenyl)acetic acid |
Standard InChI | InChI=1S/C8H8O3/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4,9H,5H2,(H,10,11) |
Standard InChI Key | XQXPVVBIMDBYFF-UHFFFAOYSA-N |
SMILES | C1=CC(=CC=C1CC(=O)O)O |
Canonical SMILES | C1=CC(=CC=C1CC(=O)O)O |
Appearance | Light Beige Solid |
Melting Point | 148 - 150 °C |
Chemical Structure and Properties
4-Hydroxyphenylacetic acid is an organic compound derived from phenylacetic acid with a hydroxyl group at the para position. The compound exists naturally in the human body as a metabolite, with normal circulating levels in rat plasma reported at approximately 410 ng/mL (2.7 μmol/L) . As a microbial metabolite of polyphenols, 4-HPA represents an important bioactive compound that contributes to the health benefits associated with polyphenol consumption. Unlike some phenolic compounds, 4-HPA has been demonstrated to be a relatively poor direct scavenger of free radicals, suggesting its biological activities primarily stem from modulation of endogenous cellular pathways rather than direct antioxidant effects .
Biological Activities and Mechanisms of Action
Modulation of Oxidative Stress Pathways
One of the primary mechanisms through which 4-HPA exerts its biological effects is by enhancing the body's endogenous antioxidant defense systems. Research has shown that 4-HPA significantly influences multiple antioxidant enzymes and pathways:
Nrf2 Activation
4-HPA has been demonstrated to stimulate the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of cellular antioxidant responses . In experimental models of acetaminophen (APAP)-induced liver injury, pretreatment with 4-HPA induced upregulation of nuclear Nrf2 expression and mRNA levels in a dose-dependent manner . This activation of Nrf2 is particularly significant as Nrf2-null mice have shown increased susceptibility to APAP-induced liver injury, confirming the protective role of this pathway .
Enhancement of Antioxidant Enzymes
Administration of 4-HPA has been shown to normalize the concentration of critical antioxidant enzymes including:
In APAP-induced liver injury models, 4-HPA prevented GSH depletion and normalized MDA (malondialdehyde) levels, indicating its ability to counteract oxidative stress . The compound was particularly effective at enhancing CAT activity, suggesting this may be a key protective mechanism against drug-induced liver injury .
Inhibition of CYP2E1
Another crucial mechanism through which 4-HPA protects against hepatotoxicity is by suppressing cytochrome P450 2E1 (CYP2E1) expression. In experimental models, 4-HPA markedly suppressed both mRNA and protein levels of CYP2E1 in a dose-dependent manner . This effect is particularly important in the context of acetaminophen toxicity, as CYP2E1 is responsible for converting APAP to its toxic metabolite N-acetyl-p-benzoquinone imine (NAPQI) .
Enhancement of Phase II Detoxification
4-HPA has demonstrated significant ability to upregulate Phase II detoxification enzymes, including:
In experimental models, 4-HPA pretreatment at 25 mg/kg markedly upregulated target genes of phase II enzymes, resulting in higher expression than control groups by 270% for UGT1A1, 400% for UGT1A9, and 500% for SULT2A1 . This enhancement of Phase II enzymes accelerates the non-toxic metabolism of compounds like APAP, reducing their potential for toxicity .
Anti-inflammatory Effects
4-HPA has demonstrated significant anti-inflammatory properties in experimental models. In seawater aspiration-induced lung injury models, 4-HPA treatment markedly inhibited the expression of inflammatory cytokines . The compound also attenuated hypoxia, inflammation, vascular leakage, and edema in lung tissues, while decreasing hypoxia-inducible factor 1α (HIF-1α) protein levels .
Therapeutic Applications
Hepatoprotection Against Drug-Induced Liver Injury
One of the most extensively studied applications of 4-HPA is its protective effect against drug-induced liver injury, particularly acetaminophen (APAP) toxicity. In experimental models, pretreatment with 4-HPA significantly reduced APAP-induced hepatotoxicity as evidenced by:
-
Decreased serum levels of liver injury markers
-
Reduced histopathological damage
-
Prevention of oxidative stress
Notably, 4-HPA was more effective at a lower dose than N-acetylcysteine (NAC), the current standard treatment for APAP overdose . While NAC works primarily by replenishing GSH stores, 4-HPA appears to work through multiple complementary mechanisms, potentially offering broader hepatoprotection .
Protection Against Acute Lung Injury
4-HPA has demonstrated protective effects in models of acute lung injury. In seawater aspiration-induced lung injury, treatment with 4-HPA significantly reduced mortality in rats . The optimal protective dose was found to be 100 mg/kg, with no significant difference between 100 mg/kg and 150 mg/kg treatments, while 50 mg/kg provided no protection .
The protective mechanisms in lung injury appear to involve:
-
Attenuation of hypoxia and inflammation
-
Reduction of vascular leakage and edema
In experimental cellular models, 4-HPA decreased hypertonicity- and hypoxia-induced HIF-1α protein levels through inhibiting protein translational regulators and promoting HIF-1α protein degradation . Additionally, 4-HPA lowered inflammatory cytokine levels and decreased monolayer permeability through suppressing vascular endothelial growth factor (VEGF) .
Pharmacological Considerations
Dosage and Administration
The biological effects of 4-HPA appear to be highly dose-dependent. In experimental models of hepatoprotection, effective doses ranged from 6-25 mg/kg, with 25 mg/kg providing optimal protection against APAP-induced liver injury . For lung injury protection, 100 mg/kg was identified as the optimal dose .
Importantly, higher doses (50-100 mg/kg) actually enhanced hepatotoxicity in some experimental models, suggesting that the concentration of 4-HPA is a critical factor in determining its effects . This biphasic dose-response may be related to the primary site of metabolism, with larger doses being primarily metabolized in the liver .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume